molecular formula C10H12N2OS B12696877 2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one CAS No. 85030-09-7

2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one

Cat. No.: B12696877
CAS No.: 85030-09-7
M. Wt: 208.28 g/mol
InChI Key: UORBMPNLYIVOCG-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one is a chemical compound that belongs to the class of benzisothiazolones This compound is characterized by the presence of an aminopropyl group attached to the benzisothiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one has found applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, leading to modulation of their activity. The benzisothiazolone core may also contribute to the compound’s biological effects by interacting with cellular components and influencing signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Aminopropyl)amino]ethanol
  • 3-Aminopropyltriethoxysilane
  • N-(3-Aminopropyl)pyrrole

Uniqueness

Compared to similar compounds, 2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one stands out due to its unique combination of the benzisothiazolone core and the aminopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

85030-09-7

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

2-(3-aminopropyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C10H12N2OS/c11-6-3-7-12-10(13)8-4-1-2-5-9(8)14-12/h1-2,4-5H,3,6-7,11H2

InChI Key

UORBMPNLYIVOCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCN

Origin of Product

United States

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